molecular formula C25H20 B11942920 4-(Diphenylmethyl)-1,1'-biphenyl CAS No. 745-36-8

4-(Diphenylmethyl)-1,1'-biphenyl

Cat. No.: B11942920
CAS No.: 745-36-8
M. Wt: 320.4 g/mol
InChI Key: DIYOHRDCOFVYFW-UHFFFAOYSA-N
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Description

4-(Diphenylmethyl)-1,1’-biphenyl is an organic compound that consists of a biphenyl structure with a diphenylmethyl group attached to one of the phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Diphenylmethyl)-1,1’-biphenyl typically involves the Friedel-Crafts alkylation reaction. In this process, benzyl chloride reacts with biphenyl in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product with high efficiency .

Industrial Production Methods

In industrial settings, the production of 4-(Diphenylmethyl)-1,1’-biphenyl follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process involves careful control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve consistent results .

Chemical Reactions Analysis

Types of Reactions

4-(Diphenylmethyl)-1,1’-biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Diphenylmethyl)-1,1’-biphenyl has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 4-(Diphenylmethyl)-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Diphenylmethyl)-1,1’-biphenyl is unique due to its combination of a biphenyl structure with a diphenylmethyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .

Properties

CAS No.

745-36-8

Molecular Formula

C25H20

Molecular Weight

320.4 g/mol

IUPAC Name

1-benzhydryl-4-phenylbenzene

InChI

InChI=1S/C25H20/c1-4-10-20(11-5-1)21-16-18-24(19-17-21)25(22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-19,25H

InChI Key

DIYOHRDCOFVYFW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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